Samarium(III) carbonate tetrahydrate
Description
Contextualization of Samarium(III) Carbonate Tetrahydrate within the Realm of Lanthanide Carbonate Chemistry
This compound, with the chemical formula Sm₂(CO₃)₃·4H₂O, is a hydrated salt belonging to the larger family of rare earth carbonates. acs.org This group encompasses a series of compounds formed between the 17 rare earth elements (which include the lanthanide series, scandium, and yttrium) and the carbonate anion (CO₃²⁻). mdpi.com Within this family, compounds can be broadly categorized into normal carbonates, such as Sm₂(CO₃)₃·nH₂O, and hydroxycarbonates, like RE(OH)CO₃. mdpi.com The chemistry of these compounds is largely dictated by the properties of the lanthanide elements, which exhibit similar chemical behaviors due to the filling of the 4f electron shell. youtube.com
The carbonate ion is a significant ligand in the chemistry of f-block elements, playing a crucial role in their separation and purification processes. acs.org Lanthanide carbonates, including samarium(III) carbonate, are typically prepared through precipitation reactions. A common method involves reacting a soluble samarium salt, such as samarium chloride (SmCl₃), with a soluble carbonate, like sodium carbonate (Na₂CO₃), in an aqueous solution. ontosight.ai Another approach is the reaction of samarium oxide (Sm₂O₃) with carbon dioxide at elevated temperatures. ontosight.ai The degree of hydration (the 'n' in RE₂(CO₃)₃·nH₂O) can vary widely depending on the synthesis method and conditions, which in turn affects the compound's properties. mdpi.com For instance, lanthanum carbonate is known to crystallize as an octahydrate (La₂(CO₃)₃·8H₂O). ontosight.ai Samarium(III) carbonate itself is a water-insoluble source of samarium that can be readily converted to other samarium compounds, such as samarium oxide, through heating in a process known as calcination. americanelements.comamericanelements.com
Significance of Hydrated Rare Earth Carbonates in Advanced Materials Science and Geochemical Systems
Hydrated rare earth carbonates are of considerable importance in both materials science and geochemistry. In materials science, they serve as crucial precursors or sacrificial templates for synthesizing a wide array of advanced materials, particularly nano- and micro-sized rare earth oxides. mdpi.comnih.govresearchgate.net These oxides are vital in high-technology applications such as phosphors, lasers, high-strength permanent magnets (like samarium-cobalt (B12055056) magnets), and catalysts. alfa-chemistry.comresearchgate.netechemi.com The thermal decomposition of a metal carbonate yields the corresponding metal oxide and carbon dioxide gas, a process that allows for the production of high-purity oxides with controlled morphology. chemguide.co.ukyoutube.com Samarium carbonate, for example, is used to produce specialized glasses and ceramics where it enhances the absorption of infrared light. alfa-chemistry.comechemi.com The versatility of hydrated rare earth carbonates as starting materials makes them fundamental in the downstream production of other rare earth solids like chlorides and sulfates. mdpi.com
In geochemical systems, understanding the behavior of rare earth carbonates is essential for modeling the distribution and transport of rare earth elements in natural environments. mdpi.com Many significant rare earth mineral deposits are found in carbonate forms, such as bastnäsite, or within large carbonatite deposits. mdpi.comyoutube.com The formation and stability of hydrated normal carbonates versus hydroxycarbonates under varying conditions of temperature, pressure, and CO₂ concentration are critical to understanding the geochemistry of these elements. mdpi.com Furthermore, because some lanthanides are fission products of nuclear fuels and serve as chemical analogs for radioactive actinides, the study of their carbonate complexes is relevant to predicting the migration of nuclear waste in natural aquifers. mdpi.comnih.gov The precipitation of carbonate minerals, influenced by biological and chemical processes, can act as a sink for rare earth elements in marine and other aqueous systems. researchgate.net
Research Gaps and Scholarly Objectives Pertaining to this compound
Despite its importance, specific research on this compound reveals several knowledge gaps. While the general properties of samarium carbonate hydrates are known, detailed crystallographic data for the specific tetrahydrate (Sm₂(CO₃)₃·4H₂O) is not widely reported in the available literature. acs.org A comprehensive single-crystal X-ray diffraction study would be necessary to definitively determine its crystal structure, bond lengths, and angles, which are fundamental to understanding its material properties. researchgate.net
Furthermore, there is a need for more precise thermodynamic data. Inconsistencies in reported values for rare earth carbonates are common and can be attributed to differences in synthesis methods, particle size, and the exact degree of hydration. mdpi.com A systematic study of the thermochemical properties, such as enthalpy of formation and Gibbs free energy, for well-characterized this compound would enhance the ability to model its behavior in both geochemical and materials synthesis contexts. researchgate.net Scholarly objectives, therefore, include the development of controlled synthesis routes to produce phase-pure Sm₂(CO₃)₃·4H₂O with defined morphology and crystallinity. nih.gov Investigating the precise mechanism and kinetics of its thermal decomposition to samarium oxide is another key objective, as this process is critical for its application as a precursor material. researchgate.netosti.gov Such research would bridge the gap between the general understanding of lanthanide carbonates and the specific material science applications of this particular compound.
Data Tables
Table 1: Physical and Chemical Properties of Samarium(III) Carbonate
| Property | Value | References |
| Chemical Formula | Sm₂(CO₃)₃·xH₂O | prochemonline.comprochemonline.com |
| Anhydrous Formula | Sm₂(CO₃)₃ | ontosight.ai |
| CAS Number | 38245-37-3 (hydrate) | prochemonline.comprochemonline.comsamaterials.com |
| Anhydrous Mol. Wt. | 480.72 g/mol | prochemonline.comprochemonline.com |
| Appearance | White to pale yellow powder | ontosight.aiprochemonline.comsamaterials.com |
| Solubility in Water | Insoluble | ontosight.aiamericanelements.comprochemonline.com |
| Melting Point | >500 °C (decomposes) | prochemonline.com |
Structure
2D Structure
Properties
IUPAC Name |
samarium(3+);tricarbonate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.4H2O.2Sm/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHUIJDDXIHOX-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Sm+3].[Sm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O13Sm2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies
Controlled Precipitation Techniques for Samarium(III) Carbonate Tetrahydrate
Controlled precipitation is a prevalent method for producing this compound. This technique involves the reaction of a soluble samarium(III) salt with a carbonate source under carefully managed conditions to influence the nucleation and growth of crystals.
Hydrothermal synthesis is a method that employs high temperatures and pressures in aqueous solutions to crystallize materials that are insoluble under normal conditions. For samarium compounds, this technique can yield well-defined crystalline structures. For instance, the hydrothermal treatment of a solution containing samarium oxide and other reagents has been used to produce samarium(III) carbonate hydroxide (B78521), a closely related compound. researchgate.net In a typical process, a samarium salt (e.g., samarium chloride or nitrate) is dissolved in water along with a carbonate source in a sealed autoclave. The vessel is then heated to temperatures typically ranging from 120 to 200 °C for several hours or days. This process facilitates the dissolution and recrystallization of the material, leading to the formation of stable, often single-crystalline, products. The specific phase and hydration state of the samarium carbonate product depend on the precise conditions used.
Homogeneous precipitation using urea (B33335) is a refined technique that allows for the slow and uniform formation of carbonate ions throughout the solution, leading to highly uniform and well-formed particles. The method relies on the thermal decomposition of urea (CO(NH2)2) in an aqueous solution to gradually generate carbonate (CO3²⁻) and ammonium (B1175870) (NH4⁺) ions. This slow release of carbonate ions prevents localized high supersaturation, which typically leads to amorphous or poorly crystalline precipitates. researchgate.netnih.gov
This method is particularly advantageous for controlling particle size and morphology. researchgate.net The gradual increase in pH due to ammonia (B1221849) production further aids in the precipitation process. nih.gov The resulting this compound particles are often spherical and have a narrow size distribution.
The physical characteristics of this compound are highly sensitive to the conditions of its synthesis. Key parameters such as pH, temperature, reactant concentration, and the use of external energy sources like ultrasound irradiation play a crucial role.
pH: The pH of the solution is a critical factor. Selective precipitation of samarium carbonate can be achieved by carefully controlling the pH. For instance, in a solution containing both samarium and cobalt ions, samarium can be selectively precipitated using ammonium bicarbonate by adjusting the pH to around 6.5, which maximizes samarium recovery while minimizing cobalt co-precipitation. mdpi.com
Temperature: Reactor temperature influences the particle size. Studies on the precipitation of nano-sized samarium carbonate particles have shown that temperature is an effective parameter in controlling the final particle dimensions. researchgate.net
Reactant Concentration: The concentration of both the samarium ion and the carbonate source affects nucleation and growth rates. Optimized concentrations are necessary to produce particles of a desired size, with studies indicating that nanoparticle sizes as small as 35 nm can be achieved under optimized conditions. researchgate.net
Ultrasound Irradiation: The application of ultrasound can influence the crystallization process by promoting nucleation, reducing particle agglomeration, and leading to smaller and more uniform particles.
| Parameter | Effect on Samarium(III) Carbonate | Research Finding |
| pH | Influences precipitation efficiency and selectivity. | Increasing pH from 5 to 6.5 significantly enhances the precipitation efficiency of samarium carbonate from a mixed-ion solution. mdpi.com |
| Temperature | Affects particle size and crystallinity. | Reactor temperature is a key factor in controlling the size of synthesized samarium carbonate nanoparticles. researchgate.net |
| Reactant Concentration | Determines particle size and distribution. | Optimization of ion solution concentrations is crucial for producing nano-sized particles. researchgate.net |
Sol-Gel and Hydrothermal-Assisted Approaches
The sol-gel method is a versatile low-temperature technique used to produce solid materials from small molecules. The process involves the conversion of a solution system (the "sol") into a solid-phase material (the "gel"). While less common for the direct synthesis of samarium(III) carbonate, sol-gel routes can be used to create highly homogeneous precursors which can then be converted to the carbonate. mrforum.com Typically, a samarium alkoxide or an aqueous solution of a samarium salt like samarium acetate (B1210297) is hydrolyzed to form a sol. researchgate.net This sol then undergoes polycondensation to form a gel network. The gel can be dried and then treated with a carbonate source or calcined under a CO2 atmosphere to yield samarium carbonate. Combining the sol-gel method with a hydrothermal treatment can further enhance the crystallinity and control over the morphology of the final product.
Precursor-Based Synthesis Pathways
This approach involves synthesizing a samarium-containing precursor compound which is then chemically transformed into samarium(III) carbonate. This method allows for excellent control over the stoichiometry and purity of the final product.
One of the most well-documented precursor-based pathways is the thermal decomposition of samarium(III) acetate (Sm(CH3COO)3). wikipedia.org When samarium(III) acetate is heated, it undergoes a series of decomposition steps. Differential thermal analysis has shown that samarium acetate first decomposes to form the normal samarium(III) carbonate, Sm2(CO3)3. cdnsciencepub.com This intermediate carbonate is formed prior to its further decomposition at higher temperatures into samarium oxycarbonate and finally samarium oxide. cdnsciencepub.com The formation of the carbonate can be represented by the following reaction:
2Sm(CH₃COO)₃(s) + O₂ → Sm₂(CO₃)₃(s) + 3(CH₃)₂CO(g) + 3CO₂(g)
This method provides a solid-state route to obtaining samarium(III) carbonate, and the properties of the resulting carbonate can be influenced by the heating rate and the atmosphere under which the decomposition is carried out.
Derived from Samarium(III) Oxalate (B1200264) Decomposition
The synthesis of samarium(III) carbonate via the thermal decomposition of samarium(III) oxalate is a process that requires careful control of the atmospheric conditions. While the decomposition of samarium(III) oxalate in an inert atmosphere or air typically leads directly to the formation of samarium(III) oxide (Sm₂O₃) at elevated temperatures, the presence of a carbon dioxide (CO₂) atmosphere can facilitate the formation and stabilization of the carbonate intermediate.
The thermal decomposition process of rare earth oxalates, including samarium oxalate, generally proceeds through a series of steps. Initially, the hydrated oxalate loses its water molecules. Subsequently, the anhydrous oxalate decomposes. In a CO₂ atmosphere, the decomposition of the oxalate to the oxide is altered, allowing for the formation of a stable carbonate phase within a specific temperature range. The general reaction sequence can be represented as:
Sm₂(C₂O₄)₃·nH₂O → Sm₂(C₂O₄)₃ + nH₂O Sm₂(C₂O₄)₃ + O₂ (in air) → Sm₂O₃ + CO₂ + CO Sm₂(C₂O₄)₃ (in CO₂) → Sm₂(CO₃)₃ + 3CO
The precise temperature at which the carbonate is formed and remains stable is crucial and is influenced by the partial pressure of CO₂. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in determining these temperature ranges. For siderite (FeCO₃), a related carbonate, thermal decomposition in a CO₂ atmosphere occurs at a higher temperature range (430°C to 570°C) compared to decomposition in an oxidizing atmosphere. mdpi.com This principle of enhanced stability of carbonates under a CO₂ atmosphere is applicable to rare earth carbonates as well. The decomposition of dolomite (B100054) in the presence of CO₂ also shows the formation of an intermediate calcite phase. rsc.org
Table 1: General Decomposition Stages of Rare Earth Oxalates
| Stage | Process | Typical Temperature Range (°C) | Atmosphere | Product |
| 1 | Dehydration | 100 - 300 | Air, Inert, or CO₂ | Anhydrous Oxalate |
| 2a | Decomposition | 350 - 500 | Air or Inert | Oxide |
| 2b | Decomposition | 400 - 600 | CO₂ | Carbonate |
| 3 | Decomposition | > 600 | CO₂ | Oxycarbonate/Oxide |
Note: The temperature ranges are approximate and can vary depending on the specific rare earth element, heating rate, and CO₂ partial pressure.
Nanocrystalline Synthesis of this compound
The synthesis of this compound in nanocrystalline form offers advantages such as higher surface area and reactivity. Wet chemical methods, including precipitation and hydrothermal synthesis, are commonly employed to achieve particles in the nanometer range.
Precipitation Method:
The precipitation method involves the reaction of a soluble samarium salt with a carbonate source in a solution. This technique allows for control over particle size and morphology by adjusting reaction parameters such as precursor concentration, temperature, pH, and the rate of addition of reactants.
A typical precipitation reaction can be represented as:
2Sm³⁺(aq) + 3CO₃²⁻(aq) + 4H₂O(l) → Sm₂(CO₃)₃·4H₂O(s)
Research has shown that nano-sized Sm³⁺ carbonate particles can be prepared through a chemical precipitation reaction in aqueous media by admixing streams of Sm³⁺ ion solutions with CO₃²⁻ solutions. osti.gov The optimization of parameters like the concentration of the ion solutions and the flow rate are critical in controlling the final particle size. For instance, the in-situ formation of samarium carbonate within polymethacrylate (B1205211) microspheres was achieved by first binding Sm³⁺ ions to the polymer and then reacting them with a sodium carbonate solution. mdpi.com This demonstrates a method for controlled precipitation within a confined environment.
Table 2: Influence of Reactant Concentration on Nanoparticle Size in Precipitation Synthesis
| Samarium Ion Concentration (mol/L) | Carbonate Ion Concentration (mol/L) | Resulting Average Particle Size (nm) | Reference |
| 0.5 | 0.5 | 53.94 | researchgate.net |
| 1.0 | 1.0 | 59.98 | researchgate.net |
Note: Data derived from studies on analogous calcium carbonate precipitation, illustrating the general principle of concentration effects.
Hydrothermal Synthesis:
Hydrothermal synthesis is another effective method for producing well-defined crystalline nanoparticles. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of the product.
While specific studies detailing the hydrothermal synthesis of pure this compound are not abundant, the methodology has been successfully applied to synthesize other rare earth carbonates and related compounds. For example, samarium-doped cerium oxide nanoparticles have been prepared via a hydrothermal method. researchgate.net The general principles of hydrothermal synthesis suggest that by controlling parameters such as temperature, reaction time, pH, and the concentration of precursors (e.g., samarium nitrate (B79036) and a carbonate source like urea), it is possible to produce nanocrystalline this compound with controlled morphology.
Table 3: Typical Parameters for Hydrothermal Synthesis of Nanoparticles
| Parameter | Range | Effect on Product |
| Temperature (°C) | 100 - 250 | Influences crystallinity, phase, and particle size |
| Time (hours) | 6 - 48 | Affects crystal growth and particle size distribution |
| pH | 5 - 10 | Can determine the carbonate species formed |
| Precursor Concentration | 0.01 - 1.0 M | Impacts nucleation and growth rates |
Note: This table represents general parameters for hydrothermal synthesis of related nanomaterials and serves as a guideline for the synthesis of this compound.
Structural Characterization and Spectroscopic Analysis
Crystallographic Investigations of Samarium(III) Carbonate Hydrates
Crystallographic studies are essential for determining the three-dimensional arrangement of atoms in the solid state. For hydrated rare earth carbonates, these investigations reveal key details about their phase, crystal structure, and relationships with other members of the lanthanide series.
Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Confirmation
Powder X-ray Diffraction (PXRD) is a primary analytical technique used to identify crystalline phases and determine their structural properties. Studies on synthetic rare earth carbonates have utilized PXRD to classify their structures. For samarium carbonate, PXRD analysis confirms its crystalline nature and allows for comparison with known structural types of lanthanide carbonates. icdst.org The diffraction pattern serves as a fingerprint for the specific hydrated phase, distinguishing it from other compounds or anhydrous forms.
One study focusing on the structural evolution of rare-earth carbonates synthesized via hydrothermal treatment identified an orthorhombic Sm₂(CO₃)₃·2H₂O phase, indicating that the precise hydration state and crystal structure can be determined through PXRD analysis. semanticscholar.org
Determination of Lattice Parameters and Space Group
Through the analysis of PXRD patterns, the unit cell dimensions (lattice parameters) and the crystal system can be determined. Research has established that hydrated samarium(III) carbonate adopts an orthorhombic crystal structure. mdpi.com It is classified as being isostructural with the mineral tengerite. mdpi.com
While detailed single-crystal studies for samarium(III) carbonate tetrahydrate are not widely available, data for isostructural tengerite-type rare earth carbonates provide the foundational crystallographic information. The work of Wakita and Nagashima on the synthesis of tengerite-type rare earth carbonates, including samarium, confirmed their orthorhombic crystal system. mdpi.comresearchgate.net The lattice parameters for these compounds exhibit a systematic decrease with the increasing atomic number of the rare earth element, a consequence of the lanthanide contraction. mdpi.com
Interactive Data Table: Crystallographic System for Tengerite-Type Samarium Carbonate Hydrate (B1144303)
| Parameter | Value |
| Crystal System | Orthorhombic |
Note: Specific lattice parameters (a, b, c) and space group for samarium carbonate hydrate are not available in the cited literature, but the orthorhombic system is well-established for the tengerite-type structure it adopts.
Single-Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Elucidation
Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a compound's crystal structure, including atomic coordinates and bond lengths. However, the growth of single crystals of sufficient size and quality for SCXRD can be challenging, particularly for hydrated carbonate compounds which may be prone to dehydration or the formation of polycrystalline powders.
Currently, a complete single-crystal structure elucidation for this compound is not available in published literature. Structural details are therefore inferred from high-quality powder diffraction data and by analogy with other structurally characterized members of the tengerite group.
Comparative Analysis of Isostructural Relationships with other Lanthanide Carbonate Hydrates (e.g., Lanthanite-type, Tengerite-type)
The hydrated normal carbonates of the rare earth elements, with the general formula RE₂(CO₃)₃·nH₂O, crystallize primarily in two main structural types: the lanthanite-type and the tengerite-type. The specific structure adopted is dependent on the ionic radius of the lanthanide cation. dntb.gov.ua
Lanthanite-type: This structure, an octahydrate (nH₂O = 8), is characteristic of the lighter lanthanides, from lanthanum to neodymium. dntb.gov.ua These minerals are orthorhombic, belonging to the space group Pbnb. researchgate.net
Tengerite-type: This structure, typically a di- or trihydrate (n=2–3), is adopted by the middle to heavy lanthanides, specifically from samarium to thulium, as well as yttrium. icdst.orgdntb.gov.ua
Samarium(III) carbonate hydrate is definitively classified as belonging to the tengerite-type structural group. mdpi.comdntb.gov.ua This classification is based on comparative analysis of its X-ray powder diffraction pattern with that of the mineral tengerite, Y₂(CO₃)₃·2-3(H₂O). icdst.orgdntb.gov.ua The structural framework of tengerite consists of a three-dimensional network of nine-fold coordinated rare earth atoms linked by carbonate ions. researchgate.net The change from the lanthanite to the tengerite structure across the lanthanide series is a direct result of the decreasing ionic radii of the RE³⁺ cations. dntb.gov.ua
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for probing the chemical bonds within a compound. By measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, these methods allow for the identification of functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Carbonate and Water Vibrational Modes
The FTIR spectrum of this compound is characterized by absorption bands that correspond to the vibrational modes of the carbonate ions (CO₃²⁻) and water molecules (H₂O). The carbonate ion, with D₃h symmetry in its free state, exhibits four fundamental vibrational modes, of which three are infrared active (ν₂, ν₃, and ν₄). In a crystalline solid, the local symmetry of the carbonate ion is often lowered, which can cause the inactive ν₁ mode to become IR active and the degenerate modes (ν₃ and ν₄) to split into multiple bands.
The typical vibrational modes observed in hydrated metal carbonates are:
Water Vibrational Modes:
A broad absorption band in the 3000–3600 cm⁻¹ region, corresponding to the symmetric and asymmetric O-H stretching vibrations of the water molecules.
A band around 1600–1650 cm⁻¹, attributed to the H-O-H bending mode.
Carbonate Vibrational Modes:
The asymmetric C-O stretching mode (ν₃) appears as a strong, often split, band in the 1410–1500 cm⁻¹ region.
The symmetric C-O stretching mode (ν₁) is typically found around 1080–1090 cm⁻¹.
The out-of-plane bending mode (ν₂) occurs near 850–880 cm⁻¹.
The in-plane bending mode (ν₄) is observed in the 710–770 cm⁻¹ range.
Studies on tengerite-type carbonates confirm the presence of non-equivalent carbonate units within the crystal structure, leading to multiple, distinct absorption bands for the carbonate vibrational modes. researchgate.net The presence of water in different molecular environments within the crystal lattice is also confirmed by multiple bands in the OH stretching region. researchgate.net
Interactive Data Table: Typical FTIR Vibrational Modes for Hydrated Rare Earth Carbonates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| ν(O-H) | 3000 - 3600 | O-H stretching (water) |
| δ(H-O-H) | 1600 - 1650 | H-O-H bending (water) |
| ν₃(C-O) | 1410 - 1500 | Asymmetric C-O stretching |
| ν₁(C-O) | 1080 - 1090 | Symmetric C-O stretching |
| ν₂(C-O) | 850 - 880 | Out-of-plane C-O bending |
| ν₄(C-O) | 710 - 770 | In-plane C-O bending |
Note: This table represents typical ranges for hydrated rare earth carbonates. Specific peak positions for this compound may vary.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides a complementary perspective to infrared spectroscopy for analyzing the vibrational modes of this compound. The vibrational modes of the carbonate ion (CO₃²⁻) are of particular interest. The carbonate ion, belonging to the D₃h point group, exhibits four fundamental vibrational modes: the symmetric stretching mode (ν₁), the out-of-plane bending mode (ν₂), the asymmetric stretching mode (ν₃), and the in-plane bending mode (ν₄). mdpi.com
In the solid state, such as in this compound, the local symmetry of the carbonate ion can be lowered due to interactions with the samarium cations and water molecules in the crystal lattice. This reduction in symmetry can cause modes that are inactive in the Raman spectrum of the free ion to become active and can lead to the splitting of degenerate modes. researchgate.net
The Raman spectrum of a carbonate compound typically shows a very strong band corresponding to the symmetric stretching (ν₁) of the carbonate group, generally observed around 1000–1100 cm⁻¹. mdpi.com Weaker bands corresponding to the in-plane bending (ν₄) and asymmetric stretching (ν₃) modes appear at approximately 700 cm⁻¹ and 1400 cm⁻¹, respectively. mdpi.comresearchgate.net The out-of-plane bend (ν₂) is often weak in the Raman spectrum. mdpi.com Additionally, the presence of water of hydration introduces vibrational modes associated with water molecules, such as O-H stretching and H-O-H bending, which are typically observed in the high-frequency region of the spectrum (above 3000 cm⁻¹) and around 1600 cm⁻¹, respectively. nih.govresearchgate.net The lattice vibrations, involving the motion of the Sm³⁺ cations and the entire carbonate and water units, are observed at low frequencies, typically below 400 cm⁻¹. mdpi.com
Table 1: Typical Raman Vibrational Modes for Carbonates
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
| ν₁ (A₁') | Symmetric C-O Stretch | 1000 - 1100 |
| ν₂ (A₂") | Out-of-Plane Bend | 840 - 910 |
| ν₃ (E') | Asymmetric C-O Stretch | 1350 - 1600 |
| ν₄ (E') | In-Plane O-C-O Bend | 650 - 720 |
| Lattice Modes | Sm-O and lattice vibrations | < 400 |
Note: The specific wavenumbers for this compound may vary due to its specific crystalline structure and hydration state.
Electronic and Luminescence Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is characterized by a series of sharp, low-intensity absorption bands. These bands arise from 'forbidden' f-f electronic transitions within the 4f⁵ electronic configuration of the Sm³⁺ ion. researchgate.netacs.org The shielding of the 4f orbitals by the outer 5s and 5p orbitals results in minimal interaction with the ligand environment, leading to narrow, line-like absorption peaks, which are characteristic of lanthanide ions. rgmcet.edu.in
In aqueous solutions or solid-state compounds, Sm³⁺ ions exhibit numerous absorption lines in the visible and near-infrared regions. chemrxiv.orgchemrxiv.org These transitions originate from the ⁶H₅/₂ ground state to various excited J-levels. The UV-Vis spectrum can be used to identify the presence of Sm³⁺ and to study the local environment around the ion, as the crystal field can cause splitting of these electronic levels. acs.orgchemrxiv.org For instance, materials containing Sm³⁺ show high absorption in the UV region, which can be useful for applications like UV filters. researchgate.net
Photoluminescence (PL) Spectroscopy of Samarium(III) Ions
Samarium(III) ions are known for their characteristic luminescence, emitting in the visible and near-infrared regions upon excitation. researchgate.netacs.org The photoluminescence (PL) of Sm³⁺ is a result of the radiative decay from an excited state, typically the ⁴G₅/₂ level, to lower-lying ⁶Hⱼ levels. researchgate.net This property makes samarium-containing compounds, including the carbonate tetrahydrate, of interest for applications in lighting and display technologies. researchgate.netbohrium.com
The emission spectrum of Samarium(III) is dominated by several distinct bands corresponding to transitions from the ⁴G₅/₂ excited state to the ⁶Hⱼ (where J = 5/2, 7/2, 9/2, 11/2) ground state multiplets. researchgate.net The four main emission bands are typically observed in the orange-red region of the visible spectrum. researchgate.net
The most intense transition is often the ⁴G₅/₂ → ⁶H₉/₂ transition, which is hypersensitive to the coordination environment around the Sm³⁺ ion. researchgate.net The exact position and intensity of these emission peaks can be influenced by the host matrix. acs.orgbohrium.com The crystal field created by the carbonate ions and water molecules in this compound splits the J-levels into multiple Kramer's doublets, leading to a complex band structure in the emission spectrum. researchgate.netacs.org
Table 2: Prominent Emission Transitions of Sm³⁺ Ion
| Transition | Wavelength Range (nm) | Region |
| ⁴G₅/₂ → ⁶H₅/₂ | ~560 - 570 | Green-Yellow |
| ⁴G₅/₂ → ⁶H₇/₂ | ~595 - 610 | Orange |
| ⁴G₅/₂ → ⁶H₉/₂ | ~640 - 655 | Red |
| ⁴G₅/₂ → ⁶H₁₁/₂ | ~700 - 715 | Red |
Source: Data compiled from multiple spectroscopic studies of Sm(III) complexes. researchgate.netresearchgate.net
The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For Sm³⁺ ions, the quantum yield is often lower compared to other lanthanides like Eu³⁺ and Tb³⁺. sci-hub.ru This is due to the smaller energy gap between the emissive ⁴G₅/₂ level and the next lower level, which increases the probability of non-radiative decay. sci-hub.ru
Determining the absolute quantum yield for samarium compounds can be challenging, especially for those with emission bands spanning a wide spectral range into the near-infrared. chemrxiv.org However, relative quantum yields can be determined by comparison to a standard. For some specialized samarium complexes with mixed ligands, luminescence quantum yields as high as 7.8% have been reported in solution. acs.orgnih.gov The specific quantum yield for this compound would depend on its purity and crystalline quality.
The luminescence lifetime (τ) is the average time the Sm³⁺ ion remains in the excited state before returning to the ground state. This parameter is highly sensitive to the local environment of the ion. Non-radiative decay processes, which quench the luminescence, can significantly shorten the lifetime.
Circularly Polarized Luminescence (CPL) Studies
Circularly polarized luminescence (CPL) is a powerful technique for studying the chiral properties of luminescent lanthanide compounds. While direct CPL studies on this compound are not extensively documented, research on other samarium(III) complexes provides valuable insights into their potential chiroptical behavior. Samarium(III) complexes are known to exhibit efficient polarized light emission, particularly around 600 nm, which corresponds to the 4G5/2 → 6H7/2 transition. acs.org
The degree of circular polarization is quantified by the luminescence dissymmetry factor (glum), which is a measure of the difference in the emission intensity of left and right circularly polarized light. acs.org For some chiral samarium(III) complexes, significant glum values have been recorded, indicating a high degree of chirality in the excited state. For instance, cryptate complexes of samarium(III) have shown distinct CPL signals with glum values as high as +0.13. nih.gov The CPL spectra of samarium(III) nitrate (B79036) complexes show variations depending on the solvent, which suggests that the coordination environment, including the role of counterions, significantly influences the chiroptical properties. acs.org These findings suggest that this compound, if prepared in a chiral form, could also exhibit notable CPL activity.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
The XPS spectrum of samarium typically shows distinct peaks corresponding to the Sm 3d core levels. The high-resolution Sm 3d spectrum is characterized by two main peaks, Sm 3d₅/₂ and Sm 3d₃/₂, due to spin-orbit coupling. For samarium in the +3 oxidation state, these peaks are generally observed at binding energies around 1083 eV and 1110 eV, respectively. researchgate.net The presence of samarium as Sm³⁺ in various compounds has been confirmed by peaks appearing in the ranges of 1082.5–1083.5 eV for Sm 3d₅/₂ and 1109.6–1110.5 eV for Sm 3d₃/₂. researchgate.net Analysis of samarium-exchanged inorganic polymers also identified Sm³⁺ with peaks in this region. researchgate.net Therefore, it is expected that the XPS spectrum of this compound would exhibit Sm 3d peaks within these characteristic binding energy ranges, confirming the Sm(III) oxidation state.
Table 1: Representative XPS Binding Energies for Sm 3d in Samarium(III) Compounds
| Samarium Compound | Sm 3d₅/₂ Binding Energy (eV) | Sm 3d₃/₂ Binding Energy (eV) |
| Sm-doped CoFe₂O₄ | 1083 | 1110 |
| Samarium Oxides/Hydroxides | 1082.49 | 1109.59 |
Note: Data is for related samarium compounds and serves as an expected range for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Samarium Systems
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic lanthanide compounds like samarium(III) complexes presents unique challenges and opportunities. The paramagnetic nature of the Sm³⁺ ion can lead to significant shifts and broadening of NMR signals. However, this property is also exploited in applications such as chiral shift reagents.
Direct NMR studies on solid this compound are not commonly reported. However, studies on samarium(III) complexes in solution provide insights into their NMR characteristics. For instance, ¹³C NMR studies have been conducted on samarium(III)-isothiocyanate complexes in aqueous solutions. These studies revealed signals for various complexed species, demonstrating the utility of ¹³C NMR in speciating samarium complexes in solution. epa.gov The chemical shifts in paramagnetic systems are influenced by both contact (through-bond) and pseudocontact (through-space) interactions with the unpaired electrons of the Sm³⁺ ion. The carbonate carbon in samarium(III) carbonate would be expected to have a chemical shift significantly different from diamagnetic carbonates, which typically appear in the 160-185 ppm range. chemguide.co.uk The exact shift would depend on the specific coordination geometry and electronic structure of the compound.
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) is a key technique for characterizing the surface morphology and particle size distribution of materials. Studies on synthesized samarium carbonate have revealed detailed information about its microstructure.
Nano-sized samarium(III) carbonate particles have been successfully synthesized via chemical precipitation. researchgate.net SEM imaging of these nanoparticles showed that under optimized conditions, it is possible to produce particles as small as 35 nm. researchgate.net The morphology of these nanoparticles can be controlled by adjusting reaction parameters such as reactant concentration and temperature. researchgate.net
In another study, samarium carbonate-polymethacrylate microspheres were prepared. SEM analysis of these microspheres indicated a spherical shape with a smooth surface morphology. mdpi.com The mean diameter of these microspheres was determined to be 29.30 ± 0.18 µm. mdpi.com Importantly, the structural integrity and spherical morphology were maintained even after processes such as neutron activation. mdpi.com These findings highlight the utility of SEM in assessing the quality and consistency of samarium carbonate particles for various applications.
Table 2: Particle Size Data for Samarium Carbonate from SEM Analysis
| Sample Type | Synthesis Method | Morphology | Average Particle/Microsphere Size |
| Samarium Carbonate Nanoparticles | Chemical Precipitation | Nanoparticles | ~35 nm |
| Samarium Carbonate-Polymethacrylate Microspheres | In situ formation in polymer | Spherical, smooth surface | 29.30 ± 0.18 µm |
Transmission Electron Microscopy (TEM) for Nanoscale Structural Features
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed characterization of nanoscale structural features, including crystal structure and morphology. While TEM studies specifically on this compound are limited, research on samarium carbonate and other samarium-based nanoparticles illustrates the capabilities of this technique.
The synthesis of samarium carbonate nanoparticles has been reported, with characterization confirming their nanoscale dimensions. researchgate.net In related work, samarium nanoparticles synthesized by a bioreduction method were characterized by TEM, which was crucial for controlling the particle size. nih.gov TEM analysis can reveal information about the topography, morphology (particle shape and size), and crystalline nature of the material. youtube.com For nanoparticles, TEM can be used to visualize individual particles and their aggregation state, as well as to observe internal structures and defects. youtube.com In studies of other carbonate nanoparticles, TEM has been instrumental in confirming the formation of well-defined, crystalline nanostructures.
Thermal Decomposition and Stability Mechanisms
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Investigations
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for investigating the thermal decomposition of samarium(III) carbonate tetrahydrate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
When samarium(III) carbonate hydrate (B1144303) is heated, the TGA curve typically displays three main mass loss stages, corresponding to dehydration, the formation of an intermediate oxycarbonate, and the final decomposition to the oxide. DSC curves reveal whether these processes are endothermic (heat absorbing) or exothermic (heat releasing). The dehydration and decarbonation steps are typically endothermic events.
The decomposition of rare earth carbonates, including samarium carbonate, generally follows a well-defined pattern observable via TGA/DSC. The initial mass loss at lower temperatures corresponds to the removal of water molecules, followed by the loss of carbon dioxide at higher temperatures in one or more steps.
Dehydration Pathways and Associated Thermal Events
The first stage in the thermal decomposition of Sm₂(CO₃)₃·4H₂O is dehydration, the removal of its four molecules of water of hydration. This process is not a single event but typically occurs in multiple, overlapping steps. The exact temperatures for the removal of each water molecule can vary depending on factors like heating rate and atmospheric conditions.
The general pathway for the dehydration can be represented as: Sm₂(CO₃)₃·4H₂O(s) → Sm₂(CO₃)₃(s) + 4H₂O(g)
This process is marked by a significant mass loss in the TGA thermogram at relatively low temperatures, generally completed below 250 °C. Each step of water removal corresponds to an endothermic peak in the DSC curve, indicating the energy required to break the bonds holding the water molecules within the crystal lattice. The multi-step nature suggests that the water molecules are bound with different energies within the crystal structure.
Decarbonation Processes Leading to Samarium(III) Oxide Formation (Sm₂O₃)
Following complete dehydration, the anhydrous samarium(III) carbonate begins to decompose at higher temperatures. This decarbonation process is not a direct conversion to samarium(III) oxide but proceeds through a stable intermediate, samarium(III) dioxycarbonate (also known as samarium dioxymonocarbonate). researchgate.netustb.edu.cn This two-step decarbonation is characteristic of many rare earth carbonates.
The reaction sequence is as follows:
Formation of Samarium(III) Dioxycarbonate: The anhydrous carbonate first loses one molecule of carbon dioxide to form the oxycarbonate. This step generally occurs in the temperature range of approximately 350–550 °C. ustb.edu.cn Sm₂(CO₃)₃(s) → Sm₂O₂CO₃(s) + 2CO₂(g)
Formation of Samarium(III) Oxide: The intermediate oxycarbonate is stable over a considerable temperature range before it decomposes at higher temperatures to yield the final product, samarium(III) oxide. researchgate.net This final decarbonation step typically occurs between 550 °C and 700 °C. ustb.edu.cn Sm₂O₂CO₃(s) → Sm₂O₃(s) + CO₂(g)
Each of these decarbonation steps is associated with a distinct mass loss in the TGA curve and a corresponding endothermic peak in the DSC analysis.
| Decomposition Stage | Process | Approximate Temperature Range (°C) | Reaction Product |
|---|---|---|---|
| I | Dehydration | ~50 - 250 | Sm₂(CO₃)₃ |
| II | Initial Decarbonation | ~350 - 550 | Sm₂O₂CO₃ |
| III | Final Decarbonation | ~550 - 700 | Sm₂O₃ |
Kinetic and Mechanistic Studies of Thermal Decomposition
Kinetic studies of the solid-state decomposition of samarium(III) carbonate are performed to determine the activation energy (Ea) and the reaction mechanism. Non-isothermal methods, using data from TGA experiments conducted at different heating rates, are commonly employed.
The analysis often involves fitting the experimental data to various solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, and reaction-order models). While specific kinetic data for this compound is not widely available, studies on other rare earth salts and carbonates provide insight. For instance, the decomposition of samarium(III) nitrate (B79036) hexahydrate has been described by a two-dimensional diffusion mechanism. It is plausible that the decomposition of the carbonate could follow diffusion-controlled or phase-boundary-controlled mechanisms. The activation energy for the decomposition of carbonates is a significant energy barrier that must be overcome to break the C-O bonds and release CO₂.
Factors Influencing Thermal Stability
Several factors influence the thermal stability of this compound and the temperatures at which it decomposes.
Polarizing Power of Sm(III): The high positive charge (+3) and relatively small ionic radius of the samarium cation (Sm³⁺) give it a high charge density. This allows it to strongly polarize the large carbonate anion (CO₃²⁻). libretexts.orgchemguide.co.uk This polarization distorts the electron cloud of the carbonate ion, weakening the internal carbon-oxygen bonds. reddit.com A weaker C-O bond requires less thermal energy to break, leading to decomposition at a lower temperature compared to carbonates with larger, less polarizing cations (e.g., alkaline earth metals). libretexts.orgchemguide.co.uk
Particle Size: The thermal stability of carbonates is known to be dependent on particle size. Nanoparticles, with their higher surface area-to-volume ratio and increased number of surface defects, tend to decompose at lower temperatures than their bulk or micron-sized counterparts. researchgate.net Studies on other carbonates have shown that the decomposition temperature and activation energy decrease significantly as particle size is reduced to the nanometer scale.
Crystallinity: The degree of crystallinity affects thermal stability. Amorphous or poorly crystalline materials generally have higher internal energy and more defects, which can act as nucleation sites for decomposition, thus lowering their decomposition temperature compared to highly crystalline materials.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more tractable for larger systems. mpg.de The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. mpg.de
For samarium(III) carbonate tetrahydrate, DFT calculations can elucidate the nature of the chemical bonds between the samarium cation, the carbonate anions, and the water molecules of hydration. By solving the Kohn-Sham equations for the system, researchers can obtain the electron density distribution, molecular orbitals, and the density of states.
Key insights from DFT calculations would include:
Nature of Sm-O Bonding: Analysis of the electron density and bond orders can determine the degree of covalent versus ionic character in the bonds between the samarium ion and the oxygen atoms of the carbonate and water ligands.
Electronic Properties: The calculated band structure and density of states can predict whether this compound behaves as an insulator, semiconductor, or conductor.
While specific DFT studies on this compound are not widely available, research on similar carbonate systems demonstrates the utility of this approach. For instance, DFT has been successfully used to study the electronic structure and bonding in various metal carbonates, providing detailed information on bond lengths, charge distribution, and the influence of the metal cation on the carbonate group's electronic properties. mdpi.com
Table 1: Representative Bond Lengths in Carbonate Systems Calculated by DFT
| Bond | Typical Calculated Bond Length (Å) |
| C=O (carbonyl) | 1.190 - 1.225 |
| C-O (single) | ~1.355 |
| Li-O | ~1.740 |
Note: The data in this table is derived from DFT calculations on lithium-ethylene carbonate complexes and serves as an example of the type of data obtainable. mdpi.com Actual values for this compound would differ.
Molecular Dynamics Simulations for Hydration Dynamics and Structural Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of materials.
Key areas of investigation using MD simulations include:
Hydration Shell Structure: MD simulations can reveal the arrangement and number of water molecules in the first and second hydration shells of the samarium ion. rsc.org This includes determining the coordination number of samarium with respect to the water molecules and carbonate ions. nih.gov
Water Dynamics: The simulations can track the movement of water molecules, calculating properties such as their residence time around the samarium ion and their diffusion coefficients. This provides insight into the lability of the coordinated water molecules. rsc.org
Structural Stability: By running simulations at different temperatures, the structural stability of the crystal lattice can be assessed. This can help in understanding the dehydration process and the temperatures at which the water molecules are lost.
Ion Pairing: In aqueous solutions, MD can be used to study the formation of ion pairs between samarium(III) and carbonate ions, which is a crucial step in the precipitation of samarium(III) carbonate. rsc.org
A study on lanthanoid(III) carbonate complexes in liquid water using polarizable molecular dynamics simulations found that bidentate tri-carbonate complexes are the most stable for all lanthanoids. rsc.org It also observed a variation in the number of water molecules in the first ion shell and their exchange dynamics across the lanthanide series. rsc.org Such simulations, when applied specifically to this compound, would provide valuable data on its behavior in aqueous environments.
Table 2: Example of Coordination Data from MD Simulations of Y(III) in Carbonate Solutions
| Carbonate Concentration (mol/L) | Dominant Y(III) Complex Ion | Coordination Number |
| 0 - 0.8 | [YCO₃·3H₂O]⁺ | 5 |
| 1.2 | [Y(CO₃)₂·2H₂O]⁻ | 6 |
Note: This table is based on data for Yttrium(III), a chemically similar element, and illustrates the type of information that can be obtained from MD simulations for samarium(III) carbonate systems. nih.gov
Thermodynamic Modeling of this compound Formation Equilibria
Thermodynamic modeling is used to predict the conditions under which a chemical compound can form and remain stable. researchgate.net This involves the use of thermodynamic data such as enthalpy of formation, entropy, and Gibbs free energy to calculate equilibrium constants for various reactions. cetjournal.it
For the formation of this compound, thermodynamic modeling can be used to understand its precipitation from aqueous solutions containing samarium(III) ions and carbonate ions. The key equilibrium reaction is:
2Sm³⁺(aq) + 3CO₃²⁻(aq) + 4H₂O(l) ⇌ Sm₂(CO₃)₃·4H₂O(s)
Applications of thermodynamic modeling include:
Solubility Prediction: By calculating the Gibbs free energy of the formation reaction, the solubility product (Ksp) of this compound can be determined. This allows for the prediction of its solubility under different conditions of pH, temperature, and ionic strength.
Speciation Diagrams: Thermodynamic models can be used to construct speciation diagrams, which show the dominant chemical species of samarium in solution as a function of pH and carbonate concentration. This is crucial for understanding the conditions that favor the precipitation of the desired tetrahydrate form.
Geochemical Modeling: In the context of geology and environmental science, thermodynamic modeling can predict the fate of samarium in natural waters and the conditions under which samarium-bearing carbonate minerals might form or dissolve. pnnl.gov
The development of a robust thermodynamic model requires accurate experimental data for the relevant chemical species. These models often employ activity coefficient models, such as the Pitzer equations, to account for the non-ideal behavior of ions in concentrated solutions.
Computational Prediction of Spectroscopic Properties (e.g., vibrational frequencies, electronic transitions)
Computational methods, particularly those based on DFT, can be used to predict the spectroscopic properties of molecules and materials. researchgate.net These predictions are valuable for interpreting experimental spectra and for identifying the presence of specific chemical species.
For this compound, computational methods can predict several types of spectra:
Vibrational Spectra (Infrared and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. researchgate.net This allows for the theoretical prediction of the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign the observed spectral bands to specific molecular vibrations, such as the stretching and bending modes of the carbonate ions and water molecules. DFT studies on various metal carbonates have shown a linear dependence of vibrational wavenumbers on the radius and mass of the metal cation, which could be applicable to the lanthanide carbonates as well. researchgate.net
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. mpg.de For samarium(III) compounds, these calculations can help to interpret the f-f electronic transitions that are characteristic of lanthanide ions and are observed in UV-Vis absorption and emission spectra.
Table 3: Example of Calculated Vibrational Modes for Carbonate Minerals
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| ν₁ (Symmetric Stretch) | 1060 - 1100 |
| ν₂ (Out-of-plane Bend) | 850 - 880 |
| ν₃ (Asymmetric Stretch) | 1415 - 1480 |
| ν₄ (In-plane Bend) | 700 - 750 |
Note: This table provides typical ranges for the fundamental vibrational modes of the carbonate ion in various mineral structures as determined by DFT calculations and experimental data. researchgate.net The exact positions of these bands for this compound would be influenced by the samarium ion and the crystal structure.
Advanced Applications in Materials Science and Catalysis
Precursor Role in the Synthesis of Samarium-Based Functional Materials
Samarium(III) carbonate tetrahydrate is a key starting material for producing a variety of samarium-based functional materials. Its primary role as a precursor lies in its thermal decomposition to form samarium oxide (Sm₂O₃), a compound with significant applications in optics, electronics, and catalysis.
High-purity samarium oxide (Sm₂O₃) can be prepared through the thermal decomposition of samarium(III) carbonate. wikipedia.org This process involves heating the carbonate, which leads to the release of carbon dioxide and water, yielding the desired oxide. The reaction is represented as:
Sm₂(CO₃)₃ → Sm₂O₃ + 3CO₂ wikipedia.org
The purity of the resulting samarium oxide is contingent on the purity of the initial samarium(III) carbonate. This method is a common route for producing Sm₂O₃ for various applications due to its relative simplicity. wikipedia.org Samarium oxide nanoparticles with controlled sizes can be synthesized using methods like forced hydrolysis, which can then be used for their catalytic properties. epa.gov The properties of the final samarium oxide, such as particle size and porosity, can be influenced by the precursor used and the decomposition conditions. researchgate.net
Samarium(III) carbonate is utilized as a precursor for introducing samarium ions (Sm³⁺) as dopants into various host materials like ceramics and glasses. samaterials.comontosight.ai These samarium-doped materials exhibit unique optical and electronic properties. The addition of samarium can modify the material's characteristics, making them suitable for specialized applications. mdpi.com
For instance, samarium-doped zinc borophosphate glasses have been synthesized and show strong photoluminescence under UV light, suggesting potential applications in energy converters and solar cells. researchgate.netbas.bg Similarly, samarium-doped wollastonite-based glass-ceramics have been prepared, with the samarium acting as a modifier in the glass matrix. researchgate.net The synthesis of these materials often involves mixing the host material precursors with a samarium compound, such as samarium oxide derived from the carbonate, followed by melting and annealing processes. crafthub.euherts.ac.uk The introduction of samarium oxide can influence the structural and optical properties of the resulting glass or ceramic. researchgate.net
Samarium-doped materials are of significant interest for their luminescent properties, making them valuable in the fabrication of phosphors. When incorporated into a host lattice, Sm³⁺ ions can emit light, typically in the orange-red region of the spectrum.
A notable example is samarium-doped hydroxyapatite (B223615) (Sm-HAp), a biomaterial with applications in bioimaging and bone regeneration. nih.govacs.orgmdpi.com The synthesis of Sm-HAp can be achieved through methods like co-precipitation or hydrothermal techniques, where a samarium salt, derivable from samarium carbonate, is introduced during the formation of hydroxyapatite. nih.govmdpi.comntnu.no The presence of samarium ions in the hydroxyapatite structure imparts luminescent properties to the material. nih.govacs.org Research has shown that the emission properties of Sm-HAp are influenced by the concentration of Sm³⁺ and subsequent thermal treatments. nih.gov
Catalytic and Photocatalytic Applications
Samarium compounds, often derived from this compound, exhibit significant catalytic and photocatalytic activity in various chemical transformations.
Samarium(III) carbonate serves as a precursor for the synthesis of heterogeneous catalysts, primarily through its conversion to samarium oxide (Sm₂O₃). gprareearth.com Samarium oxide is a stable rare-earth metal oxide with applications in petrochemical and environmental catalysis. gprareearth.com For example, Sm₂O₃ can be a component in cracking catalysts to improve selectivity in hydrocarbon processing. gprareearth.com It can also enhance the activity and stability of reforming catalysts. gprareearth.com
The preparation of these samarium oxide catalysts can involve the precipitation of samarium hydroxide (B78521) or carbonate from a samarium salt solution, followed by calcination. google.com The resulting samarium oxide catalyst's performance can be influenced by the preparation method and the resulting physical properties, such as surface area and particle size. epa.gov Furthermore, samarium-based materials have been explored for their photocatalytic activity, for instance, in the degradation of organic pollutants. researchgate.netbohrium.com
Samarium-based catalysts have demonstrated efficacy in various organic synthesis reactions.
von Pechmann condensation: This reaction is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.org Samarium-based catalysts, such as samarium oxide nanoparticles derived from samarium precursors, have been shown to efficiently catalyze the von Pechmann condensation. rsc.orgrsc.orgfigshare.com For example, photochemically prepared samarium oxide nanoparticles can act as a Brønsted acid catalyst for this reaction. rsc.org Other samarium salts, like samarium(III) nitrate (B79036) hexahydrate, have also been employed as catalysts for this transformation. researchgate.net
Ring-opening polymerization (ROP): Samarium complexes are effective initiators for the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters. acs.orgresearchgate.netresearchgate.net While various samarium compounds are used, the fundamental catalytic activity relies on the samarium center. Samarium(II) and samarium(III) complexes, including aryloxides, acetates, and borohydrides, have shown high activity in these polymerizations, leading to polymers with high molecular weights and controlled distributions. acs.orgresearchgate.netacs.org The mechanism often involves a coordination-insertion pathway. researchgate.netresearchgate.net
Adsorption Properties and Environmental Applications
The carbonate functional group and the samarium ion both contribute to the compound's utility in environmental applications, particularly in the removal of pollutants from water.
Lanthanide carbonates, including by analogy samarium(III) carbonate, are effective adsorbents for phosphate (B84403) removal from aqueous solutions, a critical step in controlling eutrophication. frontiersin.orgnih.gov The mechanism of phosphate removal by lanthanum carbonate, a close analogue, involves several processes, including electrostatic attraction, ligand exchange, and surface precipitation. nih.govnih.gov
Studies on lanthanum carbonate have shown it to be an effective adsorbent for phosphate, particularly under weakly acidic conditions. frontiersin.org The maximum adsorption capacity can reach significant levels, for example, 106.6 mg/g at a pH of 2.9 for lanthanum carbonate. frontiersin.org The process is driven by the strong affinity of the lanthanide ion (La³⁺ and by extension Sm³⁺) for phosphate, leading to the formation of a poorly soluble lanthanide phosphate precipitate (e.g., LaPO₄) on the adsorbent's surface. frontiersin.orgnih.gov
Table 1: Phosphate Adsorption Performance of Lanthanum Carbonate (Analogous to Samarium Carbonate)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Max. Adsorption Capacity | 106.6 mg/g | pH 2.9 | frontiersin.org |
| Effective pH Range | 2.0 - 6.0 | Weakly Acidic | frontiersin.org |
| Adsorption Mechanism | Surface Precipitation, Ligand Exchange | - | frontiersin.orgnih.govnih.gov |
The adsorption process is generally rapid initially, followed by a slower phase until equilibrium is reached. iwaponline.com The presence of other ions such as fluoride, sulfate, and bicarbonate can inhibit phosphate adsorption by competing for active sites. frontiersin.orgiwaponline.com
Samarium-containing materials have shown potential for the adsorption of heavy metal ions from wastewater. jwent.netjwent.netresearchgate.net While direct studies on this compound are limited, samarium-doped spinel ferrite (B1171679) nanoparticles have been successfully used to remove arsenic (As(III)) and lead (Pb(II)). jwent.netjwent.netresearchgate.net Doping with samarium was found to enhance the adsorption performance for As(III) in particular. jwent.netresearchgate.net For example, Mg₀.₃₃Ni₀.₃₃Co₀.₃₃SmₓFe₂₋ₓO₄ nanoparticles achieved 100% removal of As(III) after 90 minutes. jwent.net The adsorption process for these materials often follows second-order kinetics and fits the Langmuir isotherm model, indicating a monolayer adsorption process. jwent.netresearchgate.net
The behavior of samarium carbonate species in aquatic environments is governed by factors such as pH, the presence of complexing ligands, and redox potential. Samarium, as a rare earth element, can form strong complexes with various ligands, influencing its mobility. In aqueous solutions, the interaction of Sm(III) ions with water can affect their reducing power. nih.govrsc.org The carbonate ion concentration and pH of the water will significantly impact the solubility and speciation of samarium. In carbonate-rich waters, the formation of soluble or insoluble samarium carbonate and hydroxycarbonate species will dictate its transport and fate. The geochemical behavior is complex, involving dissolution and precipitation reactions that are sensitive to the local chemical conditions of the aquatic system. vliz.be
Electrochemical Studies and Electrodeposition (as a samarium source)
Samarium(III) carbonate can serve as a source of samarium ions for electrochemical studies and for the electrodeposition of samarium metal or alloys. Electrodeposition is a process used to create metallic coatings. However, the direct electrodeposition of reactive rare earth elements like samarium from aqueous solutions is challenging due to their highly negative reduction potentials. frontiersin.orgwikipedia.org The process is often complicated by the simultaneous evolution of hydrogen. frontiersin.org
To overcome this, complexing agents are essential. For the electrodeposition of samarium-cobalt (B12055056) (SmCo) alloys from aqueous solutions, compounds like glycine (B1666218) are used to form complexes with the metal ions, which facilitates their co-deposition. frontiersin.org Without such complexing agents, the deposition tends to yield cobalt metal alongside samarium hydroxides or oxides rather than the desired alloy. frontiersin.org The mechanism is believed to involve a stepwise reduction of the complexed samarium-cobalt ions. frontiersin.org
Studies have also explored the electrodeposition of samarium from molten salt electrolytes, such as LiCl-KCl mixtures, where samarium chlorides would be the active species, potentially formed from precursors like the carbonate. ornl.gov The mechanism of film formation in aqueous solutions often involves a localized increase in pH at the electrode surface, caused by hydrogen evolution or oxygen reduction, which leads to the precipitation of samarium hydroxide or oxide films. researchgate.net
Future Research Directions and Emerging Applications
Development of Nanostructured Samarium(III) Carbonate Tetrahydrate with Tunable Properties
The synthesis of nanostructured this compound is a burgeoning area of research focused on tailoring its physical and chemical properties by controlling particle size, morphology, and crystallinity. wpmucdn.com The nanopowder form of samarium carbonate hydrate (B1144303) presents a significantly larger surface area compared to its bulk counterpart, enhancing its reactivity for applications in catalysis and other surface-related processes. nanorh.com
Research into the synthesis of rare-earth carbonates has demonstrated that morphology can be tuned through methods like hydrothermal synthesis. mdpi.comnih.gov For instance, hydrothermal techniques have been used to create various morphologies of lanthanum hydroxycarbonate (LaCO3OH), suggesting that similar control could be achieved for samarium carbonate, leading to materials with tailored optical, magnetic, or catalytic activities. mdpi.com The inherent optical and luminescent properties of samarium ions, known for fluorescence and phosphorescence, can be particularly pronounced in nanoparticles due to quantum effects, opening avenues for use in optoelectronic devices. nanorh.com
Future work will likely focus on refining synthesis methods to produce monodisperse nanoparticles with specific shapes (e.g., nanorods, discs, spheres), which can influence their performance. researchgate.net Understanding the relationship between these nanostructures and their resulting properties is crucial for developing functional materials for targeted applications. wpmucdn.com
Table 1: Potential Tunable Properties of Nanostructured this compound
| Property | Influencing Factor | Potential Application |
|---|---|---|
| Surface Area | Particle Size Reduction | Catalysis, Adsorption |
| Optical Properties | Morphology, Quantum Effects | Luminescent Devices, Bio-imaging |
| Magnetic Properties | Crystallinity, Particle Size | Magnetic Sensors, Data Storage |
| Chemical Reactivity | Surface-to-Volume Ratio | Catalyst Precursors, Material Synthesis |
Integration into Advanced Composite Materials for Multifunctional Applications
The incorporation of this compound and its derivatives into advanced composite materials is a promising strategy for creating multifunctional systems with enhanced performance. Samarium-containing materials are already recognized for their role in specialized applications. For example, rare earth elements like samarium are crucial for making powerful magnets used in the radars and advanced sensors of modern defense systems. thegeopolitics.com
In the biomedical field, samarium-doped bioactive glasses have shown significant potential for bone regeneration and even cancer therapy. jourcc.comresearchgate.net The addition of samarium can improve the material's bioactivity and mechanical strength. researchgate.net A developing application involves samarium carbonate-polymethacrylate microspheres, which can be activated by neutrons for use in hepatic radioembolization, a treatment for liver cancer. nih.govmdpi.com
Future research will likely explore the use of this compound as a precursor for creating samarium oxide (Sm2O3) nanoparticles to be embedded within polymer, ceramic, or metallic matrices. Such composites could possess a combination of desirable traits, including enhanced mechanical, thermal, optical, and magnetic properties. For instance, samarium-doped ceria composites are being investigated as electrolytes for solid oxide fuel cells. worldscientific.com The challenge lies in achieving uniform dispersion and strong interfacial bonding between the samarium compound and the host matrix to realize these multifunctional capabilities.
Exploration of this compound in Sustainable Chemical Processes
Samarium compounds are known to be effective catalysts in a range of chemical reactions, and samarium(III) carbonate serves as a valuable precursor for synthesizing these catalysts. ontosight.aialfachemic.com Samarium-based catalysts, often derived from the calcination of carbonate precursors to form oxides, have applications in processes like the decomposition of methane (B114726) and the synthesis of fine chemicals. ontosight.aialfachemic.com
The transition to more sustainable chemical manufacturing provides new opportunities for samarium catalysts. Research has shown that samarium-exchanged heteropoly tungstate (B81510) can act as an efficient solid acid catalyst for producing glycerol (B35011) carbonate from glycerol and urea (B33335), a process that adds value to a biofuel byproduct. researchgate.net Furthermore, samarium catalysts have been investigated for the catalytic decomposition of pollutants. chemicalbook.com In the pursuit of green ammonia (B1221849) production, samarium has been studied as a catalytic electron-transfer mediator in the electrocatalytic reduction of nitrogen. acs.org
Future investigations will likely focus on using this compound to develop highly active and selective catalysts for green chemistry applications. This includes creating catalysts for biomass conversion, CO2 utilization, and environmentally benign synthesis routes. The high surface area of nanostructured samarium carbonate could be particularly advantageous in creating more efficient catalytic systems. nanorh.com
Potential Role in Quantum Technologies and Advanced Sensor Development
The intrinsic properties of the samarium(III) ion (Sm³⁺) make it a candidate for applications in quantum technologies and advanced sensors. Samarium is a key component in powerful magnets used in advanced sensors for defense applications. thegeopolitics.com The unique electronic configuration of lanthanides gives rise to distinct luminescent properties, which are at the heart of many sensing technologies.
Recent research has demonstrated the development of a novel samarium-metal-organic framework (Sm-MOF) that functions as a multifunctional sensor. acs.org This material exhibited high sensitivity and selectivity in detecting specific ions and organic molecules in aqueous solutions through both fluorescence and electrochemical methods. acs.org Similarly, the development of samarium-based metal-organic compound nanoparticles has shown promise for bio-tissue fluorescence imaging, with polychromatic photoluminescence spanning from the UV to the near-infrared region. researchgate.netlsu.edumdpi.com
A significant challenge in developing luminescent samarium materials is their quantum yield. However, studies have shown that the quantum yield of samarium(III) complexes can be substantially increased by mixing ligands, achieving values significantly higher than previously reported. nih.govsci-hub.ru Future research will likely focus on harnessing these enhanced quantum properties. This could involve designing samarium(III) carbonate-derived materials for quantum information processing, high-precision sensing, and advanced optical materials where tuning the emission spectrum is critical.
Table 2: Emerging Sensor and Optical Applications of Samarium-Based Materials
| Application Area | Material Type | Principle of Operation |
|---|---|---|
| Environmental Sensing | Metal-Organic Frameworks (MOFs) | Fluorescence, Electrochemistry |
| Bio-imaging | Metal-Organic Nanoparticles | Polychromatic Photoluminescence |
| Advanced Optics | Mixed-Ligand Complexes | Enhanced Quantum Yield Luminescence |
| Defense Systems | Magnetic Composites | Magnetic Field Sensing |
Investigation of Synergistic Effects in Mixed Lanthanide Carbonate Systems
The chemical similarity among lanthanide elements, stemming from the lanthanide contraction, leads to interesting trends in their compounds' properties. mdpi.com Investigating mixed lanthanide carbonate systems containing samarium offers a pathway to materials with novel or enhanced functionalities due to synergistic effects between the different rare earth ions.
The behavior of rare earth elements in carbonate systems varies based on their ionic radii. nih.govmdpi.com For instance, the dissolution and precipitation characteristics of light, medium, and heavy rare earth carbonates differ, which has implications for separation processes and the synthesis of mixed-metal materials. mdpi.com Experimental findings show that medium-mass REEs like samarium tend to form loose ion-associates in concentrated carbonate solutions, distinguishing their behavior from heavier rare earths. mdpi.com
Future research could systematically explore the phase diagrams and properties of samarium-containing mixed lanthanide carbonates. This could lead to the discovery of new materials with unique magnetic, optical, or catalytic properties that are not present in the single-element carbonate compounds. For example, co-doping with other lanthanides could tune the luminescence of samarium-based phosphors or enhance the catalytic activity of mixed-oxide catalysts derived from carbonate precursors. Understanding these synergistic interactions is key to designing next-generation advanced materials.
Q & A
Q. What are the established methods for synthesizing high-purity samarium(III) carbonate tetrahydrate, and how can researchers optimize yield and purity?
this compound is typically synthesized via precipitation by reacting samarium(III) salts (e.g., nitrate or chloride) with alkali carbonates under controlled pH. A common method involves dissolving samarium(III) nitrate hexahydrate in deionized water and slowly adding ammonium carbonate to precipitate the compound . Key parameters include:
- pH control : Maintain pH 6–8 to avoid hydrolysis of Sm³⁺ into hydroxides.
- Temperature : Room temperature minimizes decomposition of hydrated species.
- Purification : Repeated washing with deionized water and ethanol reduces nitrate/ammonia residues.
Yield optimization requires stoichiometric excess of carbonate (1.5:1 molar ratio) and slow addition to prevent colloidal formation. Purity (>99.9%) is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) .
Q. How should researchers characterize the thermal stability and hydration behavior of this compound?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical. The tetrahydrate loses water molecules in stages:
- First dehydration : ~50–120°C (loss of 4 H₂O).
- Carbonate decomposition : >300°C, forming samarium(III) oxide (Sm₂O₃) and releasing CO₂ .
Hydration stability is assessed via dynamic vapor sorption (DVS) to monitor moisture absorption under varying humidity. Storage in desiccators with silica gel is recommended to prevent unintended hydration changes .
Q. What spectroscopic techniques are most effective for structural analysis of this compound?
- XRD : Confirms crystallinity and phase purity by matching peaks with reference data (JCPDS 00-025-0811) .
- FTIR : Identifies carbonate vibrational modes (ν₃ at ~1,450 cm⁻¹, ν₁ at ~1,080 cm⁻¹) and O–H stretching (~3,400 cm⁻¹) .
- Raman spectroscopy : Resolves Sm–O bonding (bands <500 cm⁻¹) and carbonate symmetry .
Advanced Research Questions
Q. How can this compound serve as a precursor for catalytic or functional material synthesis?
The compound is a versatile precursor due to its thermal decomposition pathway:
- Catalyst synthesis : Calcination at 500°C produces Sm₂O₃ nanoparticles, which are doped into supports (e.g., γ-Al₂O₃) for methanation or oxidative coupling reactions. Performance is enhanced by co-doping with Mn or Ru .
- Nanomaterial fabrication : Hydrothermal treatment with capping agents (e.g., PVP) yields Sm₂O₃ nanorods for optoelectronic applications. Particle size is controlled via reaction time and surfactant ratios .
Q. What computational methods are used to model the electronic structure and reactivity of this compound?
Density functional theory (DFT) simulations predict:
- Band structure : Sm 4f orbitals dominate the valence band, influencing redox behavior.
- Surface reactivity : Carbonate groups act as Lewis bases, facilitating CO₂ adsorption in catalytic cycles.
Software like VASP or Gaussian with LANL2DZ basis sets are employed, validated against experimental X-ray photoelectron spectroscopy (XPS) data .
Q. How do decomposition byproducts of this compound impact its application in high-temperature processes?
At >500°C, residual Sm₂O₃ may sinter, reducing surface area. Mitigation strategies include:
Q. What are the challenges in comparative studies of this compound with other lanthanide carbonates?
Key challenges include:
- Hydration variability : Differing hydration states (e.g., Dy carbonate tetrahydrate vs. Sm) affect solubility and thermal profiles.
- Ionic radius effects : Smaller Sm³⁺ (1.08 Å) vs. La³⁺ (1.16 Å) alters carbonate bonding strength, impacting decomposition kinetics.
Methodological consistency in synthesis and characterization (e.g., identical TGA heating rates) is essential for valid comparisons .
Q. What safety protocols are critical when handling this compound in aqueous or acidic environments?
- Acidic conditions : Reacts with HCl to release CO₂ gas; use fume hoods and gas traps.
- Hydration control : Hygroscopic nature requires glove-box handling for moisture-sensitive experiments.
- Waste disposal : Neutralize with NaOH before disposal to precipitate Sm(OH)₃, adhering to local regulations .
Methodological Notes
- References : Prioritize peer-reviewed studies from sources like Sigma-Aldrich and Thermo Scientific, avoiding non-academic platforms.
- Data validation : Cross-check XRD and FTIR results with databases (e.g., CCDC, NIST) to confirm phase purity.
- Reproducibility : Document synthesis parameters (pH, temperature, stirring rate) meticulously for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
